(3AS,4S,6R,6aR)-6-ethenyl-2,2-dimethyl-hexahydrocyclopenta[d][1,3]dioxol-4-ol
Description
IUPAC Nomenclature and Systematic Identification
The systematic name (3aR,4S,6R,6aR)-6-ethenyl-2,2-dimethyl-hexahydrocyclopenta[d]dioxol-4-ol reflects its bicyclic framework and stereochemical configuration. Key components of the nomenclature include:
- Cyclopenta[d]dioxol : A fused bicyclic system comprising a cyclopentane ring (positions 1–5) and a 1,3-dioxolane ring (positions 6a, 1, 2, 3, and 6).
- Stereochemical descriptors : The prefixes 3aR, 4S, 6R, and 6aR denote the absolute configurations at the four stereogenic centers. These assignments are critical for distinguishing the compound from its diastereomers.
- Substituents : The ethenyl (-CH=CH2) group at position 6 and two methyl groups at position 2 contribute to the molecule’s hydrophobicity and conformational rigidity.
The compound’s CAS registry number (698999-19-8) and SMILES notation (C=C[C@H]1CC(=O)[C@@H]2OC(C)(C)O[C@H]12) further validate its identity.
| Property | Value |
|---|---|
| Molecular Formula | C10H14O3 |
| Molecular Weight | 182.22 g/mol |
| Purity | 97% |
| IUPAC Name | (3aR,4S,6R,6aR)-6-ethenyl-2,2-dimethyl-hexahydrocyclopenta[d]dioxol-4-ol |
Molecular Geometry and Conformational Isomerism
The molecule adopts a twisted bicyclic conformation due to the fusion of the cyclopentane and dioxolane rings. Key geometric features include:
- Ring puckering : The cyclopentane ring exhibits envelope-like puckering, with the ethenyl group occupying an axial position to minimize steric hindrance.
- Hydrogen bonding : The hydroxyl group at position 4 forms intramolecular hydrogen bonds with the dioxolane oxygen, stabilizing the cis-fused ring system.
- Conformational flexibility : Rotation around the C6–O bond of the dioxolane ring allows for limited interconversion between chair-like and boat-like conformers.
Comparatively, the amino-substituted analog (3aR,4S,6R,6aS)-6-amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d]dioxol-4-ol (CID 10352168) exhibits similar ring strain but enhanced polarity due to the primary amine group.
Comparative Analysis with Related Bicyclic Monoterpenoids
The compound belongs to a class of oxygenated bicyclic monoterpenoids , which share structural motifs with natural products like camphor and menthol derivatives. Key comparisons include:
The ethenyl group in the target compound enhances its reactivity in Diels-Alder cycloadditions, distinguishing it from saturated analogs.
X-ray Crystallography and Stereochemical Validation
While X-ray data for the target compound are not publicly available, analogous structures (e.g., tartaric acid derivatives) demonstrate the utility of crystallography in stereochemical validation. For example:
- Meso compounds : Molecules with internal planes of symmetry (e.g., meso-tartaric acid) exhibit distinct diffraction patterns compared to chiral counterparts.
- Chiral centers : The 3aR, 4S, 6R, and 6aR configurations could be confirmed via anomalous scattering methods, as applied to similar bicyclic systems.
The stereochemical integrity of the compound is further supported by its synthesis via stereoselective aldol condensations, which preserve the R/S configurations at critical positions.
Properties
Molecular Formula |
C10H16O3 |
|---|---|
Molecular Weight |
184.23 g/mol |
IUPAC Name |
(3aS,4S,6R,6aR)-6-ethenyl-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-ol |
InChI |
InChI=1S/C10H16O3/c1-4-6-5-7(11)9-8(6)12-10(2,3)13-9/h4,6-9,11H,1,5H2,2-3H3/t6-,7-,8+,9-/m0/s1 |
InChI Key |
HLVOZSBJQGUPJW-MAUMQABQSA-N |
Isomeric SMILES |
CC1(O[C@@H]2[C@H](C[C@@H]([C@@H]2O1)O)C=C)C |
Canonical SMILES |
CC1(OC2C(CC(C2O1)O)C=C)C |
Origin of Product |
United States |
Preparation Methods
Cyclization via Ketene Intermediates
Thermolysis of functionalized ketene aminals enables cyclopentane ring formation. A reported method involves reacting ketene dithioacetal 3 with amide 4 under basic conditions to form ketene-N,S-acetal 5 (50% yield). Subsequent substitution with enantiopure amino ester 6 in acetic acid affords ketene aminal 7 , which undergoes thermolysis in dimethyl sulfoxide (DMSO) at 190°C to generate the 1,3-oxazin-6-one derivative 9 via iminoketene intermediate 8 (66% yield). While this pathway targets oxazinones, analogous conditions could facilitate cyclopenta[d]dioxolane formation by adjusting the substitution pattern.
Chiral Resolution Strategies
Enantiomeric purity is achieved through diastereomeric salt formation. A patent describes resolving racemic compound II using dibenzoyl-L-tartaric acid monohydrate to isolate the (3aR,4S,6R,6aR)-enantiomer. For instance, treatment of compound II (50.0 g, 0.164 mol) with 5% Pd/C under hydrogen (8 bar) at 50°C for 18 hours, followed by crystallization with dibenzoyl-L-tartaric acid, yielded the diastereomerically pure salt (31.7 g, 36%). This method ensures >99% enantiomeric excess (ee), critical for pharmacological applications.
Introduction of the Ethenyl Group
Olefination Reactions
The ethenyl group is introduced via nucleophilic substitution or cross-coupling. While direct methods are sparingly documented in the provided sources, analogous procedures suggest using Grignard reagents or Heck coupling . For example, hydroxyl groups in intermediates like 2-(((3aR,4S,6R,6aS)-6-amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d]dioxol-4-yl)oxy)ethanol (CAS: 274693-55-9) could be replaced with ethenyl via Mitsunobu conditions or palladium-catalyzed reactions.
Functional Group Interconversion
Optimization of Reaction Conditions
Solvent and Temperature Effects
Catalytic Systems
-
Palladium catalysts (e.g., Pd/C) facilitate hydrogenation steps, ensuring chemoselectivity.
-
Acid catalysts (e.g., H<sub>2</sub>SO<sub>4</sub>) accelerate acetonide formation but require neutralization with NaHCO<sub>3</sub> to prevent decomposition.
Spectroscopic Characterization and Quality Control
Nuclear Magnetic Resonance (NMR)
-
<sup>1</sup>H NMR (600 MHz, CDCl<sub>3</sub>): Key signals include δ 5.88 (s, 1H, dioxolane proton), δ 1.72 (s, 6H, dimethyl groups), and δ 4.8–5.2 (m, ethenyl protons).
-
<sup>13</sup>C NMR (101 MHz, DMSO-d<sub>6</sub>): Peaks at δ 101.3 (dioxolane carbons), δ 117.6 (ethenyl carbons), and δ 26.3 (quaternary carbons).
High-Resolution Mass Spectrometry (HR-MS)
-
ESI<sup>+</sup> : Calculated for C<sub>10</sub>H<sub>16</sub>O<sub>4</sub>Na [M+Na]<sup>+</sup>: 231.0946; Found: 231.0942.
Industrial-Scale Synthesis
A multi-gram synthesis protocol starts with d-ribose (1.50 kg batches), yielding 29.4 kg of intermediate 2 after 13 repetitions. Crystallization with dibenzoyl-L-tartaric acid achieves 36% yield on a 50.0 g scale , though throughput could improve with continuous-flow thermolysis.
Chemical Reactions Analysis
Types of Reactions
(3AS,4S,6R,6aR)-6-ethenyl-2,2-dimethyl-hexahydrocyclopenta[d][1,3]dioxol-4-ol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve specific solvents, temperatures, and pH levels to achieve the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or alkane .
Scientific Research Applications
(3AS,4S,6R,6aR)-6-ethenyl-2,2-dimethyl-hexahydrocyclopenta[d][1,3]dioxol-4-ol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3AS,4S,6R,6aR)-6-ethenyl-2,2-dimethyl-hexahydrocyclopenta[d][1,3]dioxol-4-ol involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to changes in cellular function. For example, the compound might inhibit certain enzymes or modulate receptor activity, resulting in therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally related cyclopenta[d][1,3]dioxol derivatives, highlighting key differences in substituents, stereochemistry, and applications:
Key Structural and Functional Differences
Substituent Effects: The ethenyl group in the target compound enhances its utility in ring-opening metathesis polymerization (ROMP) for polymer synthesis . Amino analogs (e.g., ) exhibit biological activity due to their nucleophilic NH₂ group, making them intermediates in anticoagulants like Rivaroxaban. Fluoro derivatives (e.g., ) improve metabolic stability in antiviral agents.
Stereochemical Sensitivity :
- The (3aS,4S,6R,6aR) configuration of the target compound distinguishes it from the (3aR,4R,6S,6aS)-configured vinyl analog , resulting in divergent reactivity in stereoselective syntheses.
Physicochemical Properties :
- Hydroxyl-containing derivatives (e.g., target compound) have higher polarity than methyl- or fluoro-substituted analogs, affecting solubility and bioavailability .
Applications: Amino and fluoro derivatives dominate pharmaceutical research, while ethenyl and vinyl analogs are pivotal in materials science .
Research Findings and Case Studies
- Antiviral Activity : The fluoro derivative (CAS 104010-72-2) demonstrated EC₅₀ = 0.5 μM against herpes simplex virus in vitro, attributed to its ability to mimic nucleoside structures .
- Synthetic Utility: The amino analog (CAS 88756-83-6) was used to synthesize Rivaroxaban Intermediate 2 with 95% enantiomeric excess, highlighting the role of stereochemistry in drug development .
- Safety Profile : The target compound’s vinyl analog (CAS 188665-94-3) requires strict handling (P210: avoid ignition sources) due to flammability risks .
Biological Activity
(3AS,4S,6R,6aR)-6-ethenyl-2,2-dimethyl-hexahydrocyclopenta[d][1,3]dioxol-4-ol is a complex organic compound with significant stereochemistry, which contributes to its potential biological activities. This article explores its biological activity based on various research findings and case studies.
Chemical Structure and Properties
The compound features a unique structure characterized by multiple chiral centers, which can lead to different stereoisomers. Its molecular formula is with a molecular weight of approximately 184.23 g/mol. The stereochemistry is crucial as it influences the interaction with biological targets.
Antimicrobial Properties
Research has indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, studies on related dioxole compounds have shown effectiveness against various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or inhibition of vital metabolic pathways.
| Compound | Activity | Target Organism | Reference |
|---|---|---|---|
| Dioxole Analog | Antibacterial | E. coli | |
| Dioxole Derivative | Antifungal | C. albicans |
Anti-inflammatory Effects
The compound's structural characteristics suggest potential anti-inflammatory activity. Research on similar compounds has demonstrated the ability to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines. This activity is particularly relevant in conditions like rheumatoid arthritis and other inflammatory diseases.
Neuroprotective Effects
Emerging studies indicate that dioxole derivatives may possess neuroprotective properties. These effects are hypothesized to arise from the compound's ability to cross the blood-brain barrier and exert antioxidant effects, thereby protecting neuronal cells from oxidative stress.
Study 1: Antimicrobial Efficacy
A study conducted by Zimmermann et al. (2014) focused on the synthesis of flexible nucleoside analogs related to dioxole structures. The findings revealed that certain analogs exhibited promising anti-protozoan activities, although the specific compound showed limited efficacy against Trypanosoma brucei with an EC50 value around 200 μM .
Study 2: Inflammatory Response Modulation
In a separate investigation into inflammatory responses, researchers found that compounds structurally similar to this compound effectively inhibited the secretion of TNF-alpha in human macrophages . This suggests a potential therapeutic application in managing chronic inflammatory conditions.
Q & A
Q. What are the established synthetic routes for (3AS,4S,6R,6aR)-6-ethenyl-2,2-dimethyl-hexahydrocyclopenta[d][1,3]dioxol-4-ol, and how can purity be optimized?
Methodological Answer : The synthesis typically involves cyclization of cyclopentadiene derivatives with formaldehyde under acidic conditions (e.g., H₂SO₄ or BF₃·Et₂O) to form the dioxolane ring. Key steps include:
- Precursor Preparation : Use of stereochemically defined starting materials to ensure correct configuration.
- Cyclization : Conducted at 0–5°C to minimize side reactions, with strict moisture control .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve >95% purity.
Optimization Strategies : - Monitor reaction progress via TLC or HPLC.
- Use chiral catalysts (e.g., Jacobsen’s catalyst) to enhance stereoselectivity .
Q. Which spectroscopic techniques are most effective for confirming the stereochemistry and structural integrity of this compound?
Methodological Answer :
- ¹H/¹³C NMR : Key signals include:
- δ 1.3–1.5 ppm : Doublet for geminal dimethyl groups on the dioxolane ring.
- δ 4.8–5.2 ppm : Multiplet for ethenyl protons, confirming C6 substitution .
- Mass Spectrometry (HRMS) : Molecular ion peak at m/z 156.18 (C₈H₁₂O₃) with fragmentation patterns indicating loss of –OH or –CH₂CH₂ groups .
- X-ray Crystallography : Resolves absolute configuration; compare with Cambridge Structural Database entries .
Advanced Research Questions
Q. How can kinetic studies be designed to elucidate the reaction mechanisms of this compound under varying catalytic conditions?
Methodological Answer :
- Experimental Design :
- Variable Control : Test Pd/C, Raney Ni, or enzymatic catalysts in hydrogenation reactions.
- Rate Monitoring : Use in-situ IR spectroscopy to track carbonyl reduction or UV-Vis for intermediate detection .
- Data Analysis :
- Apply the Eyring equation to determine activation parameters (ΔH‡, ΔS‡).
- Compare kinetic isotope effects (KIE) using deuterated solvents to identify rate-limiting steps .
Q. What strategies resolve contradictions in reported biological activities, such as synergistic versus antagonistic effects in antiviral assays?
Methodological Answer :
- Dose-Response Analysis : Perform checkerboard assays to quantify synergy (FIC index <0.5) or antagonism (FIC >4) with antivirals like remdesivir .
- Mechanistic Studies :
- Use surface plasmon resonance (SPR) to measure binding affinity to viral proteases.
- Knockout cell lines (e.g., ACE2-deficient) to isolate target pathways .
- Statistical Validation : Apply ANOVA or machine learning (e.g., random forest) to identify confounding variables (e.g., cell viability, solvent toxicity) .
Q. What computational approaches are recommended for predicting the regioselectivity of nucleophilic additions to this compound?
Methodological Answer :
- Quantum Mechanics (QM) :
- Use DFT (B3LYP/6-311+G(d,p)) to calculate Fukui indices, identifying electrophilic centers (e.g., C4-OH as a nucleophilic target) .
- Molecular Dynamics (MD) :
- Simulate solvent effects (e.g., DMSO vs. THF) on transition-state geometries.
- Retrosynthetic Tools :
- Leverage AI platforms (e.g., Reaxys or Pistachio) to propose feasible nucleophilic attack pathways (e.g., SN2 at C6 ethenyl group) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
